L-Valyl-glycine amide hydrochloride CAS number 3014-80-0
L-Valyl-glycine amide hydrochloride CAS number 3014-80-0
An In-Depth Technical Guide to L-Valine Amide Hydrochloride (CAS 3014-80-0)
A Note on Chemical Identity
It is critical for researchers to note that the compound corresponding to CAS Number 3014-80-0 is L-Valine Amide Hydrochloride . This entity is a derivative of the single amino acid L-valine. It should not be confused with a dipeptide derivative such as "L-Valyl-glycine amide hydrochloride." This guide is dedicated to the technical specifications, applications, and protocols for L-Valine Amide Hydrochloride.
Section 1: Introduction and Strategic Importance
L-Valine amide hydrochloride is a chiral amino acid derivative of significant value in the fields of pharmaceutical and biotechnological research.[1] As a versatile building block, its primary utility lies in the synthesis of peptides, peptidomimetics, and complex bioactive molecules.[2] The presence of the hydrochloride salt enhances the compound's solubility and stability, making it an ideal and easily handled intermediate for multi-step synthetic workflows in drug development.[1][2] Its structure, featuring a stable amide functionality and a preserved chiral center, allows for efficient and precise incorporation into target molecules without racemization, ensuring high fidelity in chiral synthesis.[2] This guide provides a comprehensive overview for researchers and drug development professionals, detailing its properties, analytical validation protocols, synthetic applications, and handling procedures.
Section 2: Physicochemical Properties and Characterization
The fundamental characteristics of L-Valine amide hydrochloride are pivotal for its application in controlled synthetic chemistry. The compound typically presents as a white to off-white crystalline powder.[1][3]
| Property | Value | Source(s) |
| CAS Number | 3014-80-0 | [1][3] |
| Molecular Formula | C₅H₁₂N₂O·HCl | [1] |
| Molecular Weight | 152.62 g/mol | [1][4] |
| Appearance | White to off-white powder | [1][3] |
| Melting Point | 254-272 °C | [1][3] |
| Purity (Typical) | ≥ 99% (by HPLC) | [1] |
| Optical Rotation | [α]D²⁰ = +25 ± 2° (c=1, H₂O) | [1] |
| Storage Temperature | 0-8 °C (long-term at -20 °C recommended) | [1][3][4] |
The hydrochloride form significantly improves aqueous solubility compared to the free base, a crucial attribute for its use in various reaction conditions.[2] The structural integrity, particularly the stereochemistry of the α-carbon, is its most critical feature for pharmaceutical applications.
Section 3: General Synthesis Pathway
While specific industrial manufacturing processes are proprietary, a general and logical pathway for the synthesis of L-Valine amide hydrochloride can be derived from established principles of peptide chemistry. The core strategy involves the amidation of the carboxyl group of L-valine while preventing the amino group from self-reacting.
The causality behind this workflow is rooted in the need for regioselectivity. The N-terminal amino group is significantly more nucleophilic than the desired ammonia reactant. Therefore, it must be "masked" with a protecting group (e.g., Boc or Z) to prevent polymerization and ensure the amide bond forms exclusively at the C-terminus. The carboxyl group must then be activated to facilitate the reaction with a weak nucleophile like ammonia. Finally, the protecting group is removed, and the hydrochloride salt is formed to yield the stable, final product.
Section 4: Analytical and Quality Control Protocols
To ensure the identity, purity, and stereochemical integrity of L-Valine amide hydrochloride for GMP applications or sensitive research, a multi-faceted analytical approach is mandatory.[5] This self-validating system ensures that each critical attribute of the molecule is confirmed by an orthogonal method.
| Parameter | Method | Purpose & Rationale | Typical Specification |
| Purity | Reverse-Phase HPLC | To quantify the percentage of the active compound and detect any process-related impurities or degradation products. This is the gold standard for purity assessment in peptide and amino acid derivative manufacturing.[5] | ≥ 99.0% |
| Identity | Mass Spectrometry (MS) | To confirm the molecular weight of the compound, providing definitive evidence of its identity. | Matches theoretical mass (152.62 Da for salt, 117.15 Da for free base) |
| Structure | NMR Spectroscopy (¹H, ¹³C) | To provide unambiguous confirmation of the chemical structure by showing the connectivity and chemical environment of all atoms in the molecule. | Spectrum conforms to reference standard |
| Chirality | Polarimetry | To confirm the correct stereoisomer (L-configuration), which is critical for biological activity. The specific rotation is a physical constant for a chiral molecule under defined conditions. | [α]D²⁰ = +25 ± 2° (c=1, H₂O)[1] |
Detailed Protocol: Purity Determination by HPLC
This protocol is a self-validating system because it is designed to separate the main component from potential impurities, which are then individually quantified.
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System Preparation:
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Chromatograph: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). The C18 chemistry provides robust separation for polar amino acid derivatives.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of L-Valine amide hydrochloride and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-220 nm. The peptide bond and amide chromophore absorb strongly in this range.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient might be 5% to 95% Mobile Phase B over 20-30 minutes. This wide gradient ensures that both early-eluting polar impurities and later-eluting non-polar impurities are detected.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
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Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
-
A specification is often set for the largest single impurity (e.g., not more than 0.5%) and total impurities.[5]
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Section 5: Applications in Research and Drug Development
L-Valine amide hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a critical starting material and intermediate.[2]
-
Peptide Synthesis: Its most common application is as a building block for introducing an L-valine residue into a peptide sequence, particularly at the C-terminus.[2] The amide group is stable under standard peptide coupling conditions, and the free amino group (after neutralization of the hydrochloride) is ready to react with an activated carboxyl group of the preceding amino acid. This is fundamental in the synthesis of therapeutic peptides.[6]
-
Peptidomimetics and Enzyme Inhibitors: Researchers use L-Valine amide hydrochloride to synthesize peptidomimetics, which are molecules designed to mimic natural peptides but with improved stability or activity. The valine side chain is often important for binding to enzyme active sites, and this compound provides a reliable chiral scaffold for building enzyme inhibitors.[2][7]
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Chiral Ligand Synthesis: The chiral nature of the molecule makes it a useful precursor for the synthesis of chiral ligands used in asymmetric catalysis.
-
Prodrug Strategies: The L-valyl group is famously used in prodrugs like valacyclovir to enhance oral bioavailability by targeting peptide transporters in the intestine.[8] While L-valyl esters are most common, the L-valine amide moiety can similarly be incorporated into drug candidates as a "promoity" to improve physicochemical properties like solubility.[8]
Section 6: Safety, Handling, and Storage
Adherence to proper safety and storage protocols is essential to maintain the integrity of the compound and ensure user safety.
| Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear safety goggles, gloves, and a lab coat. | To prevent skin and eye irritation from the powdered compound.[9] |
| Handling | Handle in a well-ventilated area or under a chemical fume hood. Avoid dust generation.[9][10] | To prevent inhalation, which may cause respiratory tract irritation.[9] |
| Hygiene | Practice good industrial hygiene. Wash hands thoroughly after handling.[9][11] | To avoid accidental ingestion or cross-contamination. |
| Short-Term Storage | Store in a tightly closed container at 0-8 °C.[1][3] | To protect from moisture and prevent degradation. |
| Long-Term Storage | For optimal stability, store lyophilized powder at -20 °C in a desiccated environment.[4][12] | Low temperature and absence of moisture significantly reduce the rate of potential degradation over months or years.[12] |
| Solution Storage | Use solutions promptly. For short-term storage (days), refrigerate. For longer periods, aliquot and freeze at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles.[12][13] | Peptides and their derivatives are significantly less stable in solution due to potential hydrolysis and microbial growth.[13] |
| Fire Safety | Use carbon dioxide, dry chemical extinguishers, or water spray. Hazardous decomposition products include CO, CO₂, NOx, and HCl gas.[9] | Standard procedure for chemical fires. Firefighters should wear self-contained breathing apparatus.[9] |
Section 7: Conclusion
L-Valine amide hydrochloride (CAS 3014-80-0) is a high-value chiral intermediate with well-defined physical and chemical properties. Its enhanced solubility and stability in hydrochloride form make it a preferred building block in complex synthetic processes. For researchers and drug developers, its primary role is in the precise, stereospecific synthesis of peptides, peptidomimetics, and other therapeutic agents.[2] A thorough understanding and implementation of the quality control, handling, and application protocols detailed in this guide are essential for leveraging this compound to its full potential in advancing pharmaceutical science.
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